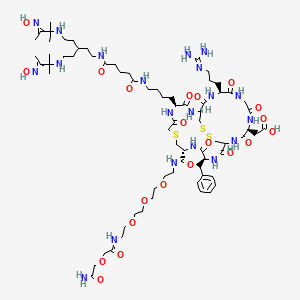

Maraciclatide

Description

Properties

CAS No. |

489427-17-0 |

|---|---|

Molecular Formula |

C72H120N20O21S3 |

Molecular Weight |

1698.0 g/mol |

IUPAC Name |

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |

InChI |

InChI=1S/C72H120N20O21S3/c1-45(91-108)71(3,4)82-26-21-47(22-27-83-72(5,6)46(2)92-109)20-25-77-58(95)19-12-18-57(94)76-23-11-10-16-50-65(103)89-54-42-115-116-43-55(90-67(105)52(37-62(99)100)85-59(96)38-81-63(101)49(86-68(54)106)17-13-24-80-70(74)75)69(107)87-51(36-48-14-8-7-9-15-48)66(104)88-53(41-114-44-61(98)84-50)64(102)79-29-31-111-33-35-112-34-32-110-30-28-78-60(97)40-113-39-56(73)93/h7-9,14-15,47,49-55,82-83,108-109H,10-13,16-44H2,1-6H3,(H2,73,93)(H,76,94)(H,77,95)(H,78,97)(H,79,102)(H,81,101)(H,84,98)(H,85,96)(H,86,106)(H,87,107)(H,88,104)(H,89,103)(H,90,105)(H,99,100)(H4,74,75,80)/t47?,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

OTOMOKKNHNZSBB-CQSZQERZSA-N |

SMILES |

C/C(C(C)(NCCC(CCNC(C)(/C(C)=N/O)C)CCNC(CCCC(NCCCC[C@H]1C(N[C@H]2CSSC[C@H](NC([C@H](CC(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC2=O)=O)=O)=O)C(N[C@@H](Cc3ccccc3)C(N[C@H](C(NCCOCCOCCOCCNC(COCC(N)=O)=O)=O)CSCC(N1)=O)=O)=O)=O)=O)=O)C)=N\O |

Isomeric SMILES |

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCC[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C |

Canonical SMILES |

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Maraciclatide; NC 100692; NC-100692; NC100692; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Maraciclatide for αvβ3 Integrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Maraciclatide to its primary target, the αvβ3 integrin. This compound, a cyclic peptide incorporating the Arginine-Glycine-Aspartic acid (RGD) motif, has demonstrated high affinity and specificity for the αvβ3 integrin, a key receptor involved in angiogenesis, tumor progression, and other pathological conditions. This document details the quantitative binding data, experimental methodologies for affinity determination, and the downstream signaling consequences of this interaction.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for the αvβ3 integrin, a critical factor for its utility as a targeted imaging agent and its potential as a therapeutic. The available data, along with comparative values for other well-characterized RGD-containing peptides, are summarized below.

| Compound | Ligand Type | Target Integrin(s) | Reported Affinity (IC50/Kd) | Reference(s) |

| This compound (99mTc-NC100692) | Cyclic RGD Peptide | αvβ3, αvβ5 | ~1 nM (affinity) | [1] |

| Cilengitide | Cyclic RGD Peptide | αvβ3, αvβ5 | 0.08 ± 0.08 µM (IC50) | [2] |

| Dimeric c(RGDfK) | Dimeric Cyclic RGD Peptide | αvβ3 | 102 ± 5 nM (IC50) | [3] |

| Tetrameric c(RGDfK) | Tetrameric Cyclic RGD Peptide | αvβ3 | 10 ± 2 nM (IC50) | [3] |

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound and other RGD-based ligands for αvβ3 integrin is typically determined using competitive binding assays. These assays can be performed in either a solid-phase or cell-based format.

Solid-Phase Competitive Binding Assay

This method involves the immobilization of purified αvβ3 integrin and the use of a labeled competing ligand to determine the inhibitory concentration (IC50) of the test compound (e.g., this compound).

Materials:

-

Purified human αvβ3 integrin

-

High-binding 96-well microtiter plates

-

Coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, pH 7.4)

-

Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in assay buffer)

-

Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 0.1% BSA, pH 7.4)

-

Labeled competing ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide)

-

Unlabeled this compound (or other test compounds) at various concentrations

-

Detection reagent (e.g., streptavidin-horseradish peroxidase (HRP) and a suitable substrate for colorimetric detection)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the wells three times with assay buffer to remove unbound integrin.

-

Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition: Add a fixed concentration of the labeled competing ligand to each well, along with a serial dilution of unlabeled this compound. Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Washing: Wash the wells to remove unbound ligands.

-

Detection: Add the detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Signal Development: After a final wash, add the HRP substrate and allow the color to develop.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the labeled ligand binding, is determined by non-linear regression analysis.

Cell-Based Competitive Adhesion Assay

This assay measures the ability of a test compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand.

Materials:

-

Cell line with high αvβ3 integrin expression (e.g., U87MG glioblastoma cells)

-

Cell culture medium

-

96-well tissue culture plates

-

Coating protein (e.g., vitronectin or fibronectin)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Unlabeled this compound (or other test compounds) at various concentrations

-

Cell staining reagent (e.g., crystal violet)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with the coating protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.

-

Cell Preparation: Harvest and resuspend the αvβ3-expressing cells in serum-free medium.

-

Competition: Pre-incubate the cells with a serial dilution of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell-Maraciclatide mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells (e.g., with methanol) and stain with crystal violet for 10-15 minutes.

-

Washing: Wash away excess stain with water.

-

Solubilization: Solubilize the stain by adding a solubilization buffer to each well.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cell adhesion.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Competitive Binding Assay

Caption: Workflow for a solid-phase competitive binding assay.

Signaling Pathway: αvβ3 Integrin-Mediated FAK Activation

Caption: αvβ3 integrin signaling cascade initiated by ligand binding.

αvβ3 Integrin Downstream Signaling

The binding of this compound to αvβ3 integrin acts as an antagonist, blocking the natural ligands (e.g., vitronectin, fibronectin) from binding and initiating downstream signaling. However, understanding the signaling pathway that this compound inhibits is crucial for its application in drug development.

Upon ligand binding, αvβ3 integrin clusters and activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. The activation of FAK leads to the recruitment and phosphorylation of several downstream effector proteins, including:

-

Src family kinases: These kinases further phosphorylate FAK and other substrates, amplifying the signal.

-

Paxillin: A scaffold protein that recruits other signaling molecules to the focal adhesion complex.

-

Phosphoinositide 3-kinase (PI3K): This enzyme generates PIP3, leading to the activation of Akt (also known as Protein Kinase B).

The FAK/Src complex and the PI3K/Akt pathway are key regulators of various cellular processes that are critical for tumor growth and metastasis, including:

-

Cell Migration and Invasion: Activation of this pathway promotes the cytoskeletal rearrangements necessary for cell motility.

-

Cell Proliferation and Survival: The Akt pathway, in particular, is a potent pro-survival signal, inhibiting apoptosis.

-

Angiogenesis: By promoting endothelial cell migration and survival, this pathway is a key driver of new blood vessel formation.

By blocking the initial ligand binding to αvβ3 integrin, this compound effectively inhibits the activation of FAK and its downstream effectors, thereby disrupting these critical cancer-promoting processes. This mechanism of action underscores its potential as an anti-angiogenic and anti-cancer agent.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

Maraciclatide as a Radiolabeled RGD Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraciclatide, a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) motif, is a high-affinity ligand for integrin receptors, particularly αvβ3 and αvβ5. When radiolabeled, typically with Technetium-99m (⁹⁹ᵐTc), it becomes a powerful molecular imaging agent, ⁹⁹ᵐTc-maraciclatide, for visualizing processes involving angiogenesis and inflammation. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data from preclinical and clinical studies. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and molecular imaging.

Introduction

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a ubiquitous recognition motif for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1] Certain integrins, notably αvβ3 and αvβ5, are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for diagnostic imaging and therapy.[2][3] this compound (formerly known as NC100692) is a cyclic RGD peptide designed for high-affinity and specific binding to these integrins.[2] Its cyclized structure enhances stability and binding affinity compared to linear RGD peptides.[1]

Radiolabeling of this compound with the gamma-emitting radionuclide Technetium-99m (⁹⁹ᵐTc) allows for non-invasive in vivo imaging using Single Photon Emission Computed Tomography (SPECT).[2] ⁹⁹ᵐTc-maraciclatide has been investigated in a range of clinical applications, including the imaging of angiogenesis in cancer, inflammation in rheumatoid arthritis, and, most notably, for the diagnosis of endometriosis.[4][5][6]

Mechanism of Action: RGD-Integrin Signaling

This compound functions as a competitive antagonist to the natural ligands of αvβ3 and αvβ5 integrins, such as vitronectin, fibronectin, and fibrinogen.[1] By binding to these integrins, ⁹⁹ᵐTc-maraciclatide allows for the visualization of tissues with upregulated integrin expression, which is a hallmark of neoangiogenesis and certain inflammatory processes.[4]

The binding of RGD peptides to integrins triggers a cascade of intracellular signals that can influence cell adhesion, migration, proliferation, and survival. While the primary application of radiolabeled this compound is diagnostic, the underlying biology of RGD-integrin signaling is crucial for understanding its targeting mechanism.

Quantitative Data

Binding Affinity

A crucial parameter for a targeted radiopharmaceutical is its binding affinity for the intended molecular target. Preclinical studies have demonstrated that ⁹⁹ᵐTc-maraciclatide exhibits high affinity for both αvβ3 and αvβ5 integrins.

| Target | Binding Affinity (Kd) | Reference |

| αvβ3 Integrin | < 1 nM | [6] |

| αvβ5 Integrin | < 1 nM | [6] |

Table 1: Binding Affinity of ⁹⁹ᵐTc-maraciclatide

Biodistribution in Healthy Volunteers

A Phase 1 clinical trial in healthy volunteers established the safety, biodistribution, and radiation dosimetry of ⁹⁹ᵐTc-maraciclatide. The initial uptake and normalized cumulated activities in various organs are summarized below.

| Organ/Tissue | Initial Uptake (% of Injected Activity) | Normalized Cumulated Activity (MBq·h/MBq) |

| Gastrointestinal Tract | 20% | 0.9 ± 0.2 (Small & Large Intestine Walls) |

| Liver | 15% | 0.8 ± 0.2 |

| Lungs | 9% | 0.4 ± 0.1 |

| Urinary Bladder Contents | - | 3.4 ± 0.4 |

Table 2: Biodistribution of ⁹⁹ᵐTc-maraciclatide in Healthy Volunteers [3]

The main route of excretion was found to be renal, with 55% of the injected Technetium-99m being cleared through the kidneys. The mean apparent terminal elimination half-life of the unlabeled this compound was approximately 1 hour.[3]

Clinical Efficacy in Rheumatoid Arthritis

The "Imaging Neoangiogenesis in Rheumatoid Arthritis (INIRA) Part II" study provided quantitative data on the correlation of ⁹⁹ᵐTc-maraciclatide uptake with power Doppler ultrasound (PDUS) in patients with rheumatoid arthritis.

| Parameter | Value |

| Correlation with PDUS (Total Binary Score, r²) | 0.82 |

| Correlation with PDUS (Total Geometric Mean Score, r²) | 0.72 |

| Sensitivity (for small joints) | 78% |

| Specificity (for small joints) | 94% |

| Positive Predictive Value (for small joints) | 72% |

| Negative Predictive Value (for small joints) | 96% |

Table 3: Quantitative Efficacy Data of ⁹⁹ᵐTc-maraciclatide in Rheumatoid Arthritis

Experimental Protocols

Radiolabeling of this compound with ⁹⁹ᵐTc

The radiolabeling of this compound is typically performed using commercially available lyophilized kits. The following is a generalized protocol based on available information.

Materials:

-

Lyophilized this compound kit (containing this compound, a reducing agent, and other excipients)

-

Sterile, non-pyrogenic ⁹⁹ᵐTc-sodium pertechnetate solution

-

Sterile saline solution

-

Lead-shielded vial

Procedure:

-

Obtain a vial of lyophilized this compound.

-

Aseptically add a specified activity of ⁹⁹ᵐTc-sodium pertechnetate (e.g., up to 1.1 GBq) to the vial.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Allow the mixture to incubate at room temperature for a specified period (e.g., 10-20 minutes) to allow for the complexation of ⁹⁹ᵐTc with this compound.

-

Perform quality control to determine the radiochemical purity of the final product.

-

If the radiochemical purity is within the acceptable range (typically >90%), the ⁹⁹ᵐTc-maraciclatide is ready for patient administration.

Quality Control:

-

Method: Instant Thin Layer Chromatography (ITLC) is a common method for determining radiochemical purity.

-

Stationary Phase: ITLC strips (e.g., silica gel impregnated glass fiber).

-

Mobile Phase: A suitable solvent system (e.g., saline or acetone) is used to separate the radiolabeled peptide from impurities like free pertechnetate and reduced/hydrolyzed technetium.

-

Analysis: The distribution of radioactivity on the chromatogram is measured using a gamma counter or radiochromatogram scanner.

SPECT/CT Imaging Protocol for Endometriosis (DETECT Study)

The following is a representative SPECT/CT imaging protocol based on the DETECT clinical trial for the diagnosis of endometriosis.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Safety, biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 99mTc-maraciclatide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 99m Tc-maraciclatide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Continuing Positive Results for Imaging of Endometriosis with 99mTc-Maraciclatide — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]

- 5. Facebook [cancer.gov]

- 6. 99mTc-NC100692--a tracer for imaging vitronectin receptors associated with angiogenesis: a preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Maraciclatide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maraciclatide, also known as 99mTc-NC100692, is a synthetic, cyclic peptide-based radiopharmaceutical designed for the diagnostic imaging of tissues expressing high levels of αvβ3 and αvβ5 integrins. These integrins are key mediators of angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and various inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format for scientific and research professionals.

Introduction: The RGD Motif and Integrin Targeting

The discovery of this compound is rooted in the understanding of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as a recognition motif for several integrins.[1][2] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, proliferation, and migration.[3][4] The αvβ3 and αvβ5 integrin subtypes are of particular interest in oncology and inflammatory diseases due to their significant upregulation on activated endothelial cells during angiogenesis, while being relatively quiescent in healthy tissues.[3][5] This differential expression provides a molecular target for diagnostic and therapeutic agents. This compound is a synthetic cyclic peptide containing the RGD pharmacophore, which is chelated for radiolabeling with technetium-99m (99mTc), a widely available gamma-emitting radionuclide ideal for SPECT imaging.[5][6]

Mechanism of Action and Signaling Pathway

This compound selectively binds with high affinity to the αvβ3 and αvβ5 integrins.[5][7] This binding is mediated by the RGD sequence within the cyclic peptide structure. The interaction of this compound with these integrins on the surface of endothelial cells can be leveraged for imaging angiogenesis. The binding of natural ligands to αvβ3 integrins initiates a cascade of downstream signaling events that promote endothelial cell survival, proliferation, and migration, all critical steps in angiogenesis. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src kinase, and the Ras/MAP kinase pathway.[8][9] By imaging the expression of these integrins, this compound provides a non-invasive method to visualize and quantify the extent of angiogenesis.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of αvβ3/αvβ5 integrin activation.

Preclinical Development

In Vitro Binding Affinity

The binding affinity of 99mTc-Maraciclatide (formerly NC100692) for various human integrin receptors was determined using an in vitro saturation binding assay.

Experimental Protocol: In Vitro Saturation Binding Assay The dissociation constant (Kd) of 99mTc-NC100692 for a range of human integrin receptors was established in an in vitro saturation binding assay.[7] While the specific details of the protocol for this compound are proprietary, a general methodology for such an assay involves incubating increasing concentrations of the radiolabeled ligand with a fixed amount of the purified integrin receptor or cells expressing the receptor.[10][11] Non-specific binding is determined by adding a large excess of unlabeled ligand. The amount of bound radioactivity is then measured, and the data are analyzed using Scatchard analysis or non-linear regression to determine the Kd.

Data Presentation: Binding Affinity

| Integrin Subtype | Binding Affinity (Kd) | Reference |

| αvβ3 | < 1 nM | [7] |

| αvβ5 | < 1 nM | [7] |

| αIIbβ3 | Not Saturable | [7] |

| α5β1 | Not Saturable | [7] |

| α3β1 | Not Saturable | [7] |

| α1β1 | Not Saturable | [7] |

In Vivo Preclinical Studies

The in vivo specificity and tumor-targeting characteristics of 99mTc-Maraciclatide were evaluated in mice bearing subcutaneous U87MG human glioblastoma xenografts, a tumor model known to express αvβ3 integrins.[6][12]

Experimental Protocol: Murine Xenograft Model Female nude mice were subcutaneously implanted with luciferase-expressing U87 cells.[13] Once tumors reached exponential growth, mice were injected with 99mTc-NC100692.[6][12] Biodistribution studies were conducted at various time points post-injection. To confirm receptor-mediated uptake, blocking studies were performed by pre-injecting a separate cohort of mice with an excess of unlabeled RGD peptide.[6][12] A non-specific structural analogue was used as a negative control.[12]

Data Presentation: Preclinical Biodistribution in U87MG Xenografts (1-hour post-injection)

| Tissue | % Injected Dose per Gram (%ID/g) | Reference |

| Tumor (99mTc-NC100692) | 2.8 ± 0.7 | [12] |

| Tumor (Blocked with excess unlabeled NC100692) | 0.68 ± 0.3 | [12] |

| Tumor (Non-specific analogue) | 0.38 ± 0.1 | [12] |

| Blood | 0.5 ± 0.1 | [12] |

| Liver | 2.5 ± 0.5 | [12] |

| Kidneys | 10.0 ± 2.0 | [12] |

| Muscle | 0.3 ± 0.1 | [12] |

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation in a murine xenograft model.

Clinical Development

Phase 1: Safety, Biodistribution, and Dosimetry in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single ascending-dose study was conducted to assess the safety, biodistribution, and radiation dosimetry of 99mTc-Maraciclatide in healthy volunteers.[5]

Experimental Protocol: Phase 1 Clinical Trial Healthy volunteers were randomized into three groups receiving escalating doses of this compound along with 99mTc-Maraciclatide.[5] Biodistribution was assessed using scintigraphic imaging at multiple time points up to 24 hours post-injection.[5] Plasma and urine samples were collected to determine pharmacokinetics and excretion routes.[5]

Data Presentation: Phase 1 Pharmacokinetics and Dosimetry

| Parameter | Value | Reference |

| Safety | Safe and well-tolerated, no serious adverse events reported. | [5] |

| Terminal Elimination Half-life | ~1 hour | [5] |

| Primary Route of Excretion | Renal (55%) | [5] |

| Effective Dose (μSv/MBq) | 7.8 ± 0.8 | [5] |

| Organs with Highest Initial Uptake | Gastrointestinal tract (20%), Liver (15%), Lungs (9%) | [5] |

Clinical Studies in Oncology

99mTc-Maraciclatide has been investigated for its ability to detect various cancers, including breast cancer and skeletal metastases from prostate cancer.[14][15] In a proof-of-concept study in patients with suspected breast cancer, 19 out of 22 malignant lesions (86%) were detected with 99mTc-NC100692 scintigraphy.[14]

Clinical Development in Endometriosis: The DETECT Study

More recently, this compound is being developed by Serac Healthcare for the diagnosis of endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus, often causing pain and infertility. The growth of endometriotic lesions is dependent on angiogenesis.[16][17]

The DETECT Study (NCT05623332) This is an ongoing Phase 2/3 clinical trial designed to evaluate the efficacy of 99mTc-Maraciclatide SPECT-CT imaging in diagnosing endometriosis compared to the gold standard of laparoscopic surgery.[18][19] In May 2025, it was announced that the primary endpoint of the Phase 2 part of the study was met, demonstrating a high correlation between the locations of this compound uptake on SPECT-CT and the findings at laparoscopy for all types of endometriotic lesions, including superficial peritoneal endometriosis.[20] The agent has been granted Fast Track Designation by the U.S. FDA for this indication.[19]

Data Presentation: DETECT Study (Preliminary Qualitative Results)

| Finding | Outcome | Reference |

| Primary Endpoint | Met: High correlation between SPECT-CT and laparoscopy | [20] |

| Superficial Peritoneal Endometriosis | Correctly identified in patients with laparoscopic confirmation | [1][21] |

| Deep Endometriosis and Endometrioma | Identified and correlated with laparoscopic findings | [1][21] |

Detailed quantitative results, including sensitivity and specificity, from the DETECT study are anticipated to be released in late 2025.[20]

Synthesis and Formulation

This compound is a synthetic cyclic peptide. While the exact synthesis scheme is proprietary, it is likely produced using solid-phase peptide synthesis (SPPS), a standard method for creating peptides.[8][22][23] This involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support.[8] Cyclization is then performed, often on-resin, to create the final cyclic structure.[8] this compound is supplied as a lyophilized kit for radiolabeling with 99mTc under aseptic conditions.[5]

Logical Diagram of Synthesis

Caption: General workflow for the synthesis of a cyclic peptide like this compound.

Conclusion and Future Directions

This compound has demonstrated a strong preclinical and clinical profile as a targeted radiopharmaceutical for imaging angiogenesis through its high affinity for αvβ3 and αvβ5 integrins. Its favorable safety and pharmacokinetic properties, coupled with promising efficacy data in oncology and particularly in the diagnosis of endometriosis, position it as a potentially valuable diagnostic tool. The successful outcome of the DETECT study's primary endpoint is a significant milestone, and the forthcoming detailed quantitative results will be crucial in defining its clinical utility for addressing the unmet need for non-invasive diagnosis of endometriosis. Future research may explore its application in monitoring response to anti-angiogenic therapies and in other inflammatory conditions characterized by neovascularization.

References

- 1. Continuing Positive Results for Imaging of Endometriosis with 99mTc-Maraciclatide — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]

- 2. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 99mTc-maraciclatide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific uptake of 99mTc-NC100692, an αvβ3-targeted imaging probe, in subcutaneous and orthotopic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 99mTc-NC100692--a tracer for imaging vitronectin receptors associated with angiogenesis: a preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 12. Specific uptake of 99mTc-NC100692, an αvβ3-targeted imaging probe, in subcutaneous and orthotopic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. pharmatimes.com [pharmatimes.com]

- 17. pharmatimes.com [pharmatimes.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. contemporaryobgyn.net [contemporaryobgyn.net]

- 20. serachealthcare.com [serachealthcare.com]

- 21. radmagazine.com [radmagazine.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Maraciclatide (NC100692): A Cyclic RGD Peptide for Integrin Targeting

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

Maraciclatide, also known as NC100692, is a synthetic cyclic peptide designed for high-affinity binding to specific integrin receptors. Its structure incorporates the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, a key recognition motif for several integrins.

Chemical Formula: C_72H_120N_20O_21S_3

Molecular Weight: 1698.0 g/mol

This compound's cyclic nature enhances its stability and binding affinity compared to linear RGD peptides. The peptide backbone is cyclized to create a conformationally constrained structure that presents the RGD motif in an optimal orientation for receptor binding. The molecule also includes a chelator, allowing for the stable incorporation of a radionuclide, most commonly Technetium-99m (99mTc), for in vivo imaging applications. When radiolabeled, it is referred to as 99mTc-Maraciclatide.

Mechanism of Action: Targeting αvβ3 and αvβ5 Integrins

This compound functions as a competitive antagonist of αvβ3 and αvβ5 integrins. These transmembrane receptors play a crucial role in cell adhesion, migration, proliferation, and survival. Notably, their expression is often upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels), a process fundamental to tumor growth and inflammation.

By binding to the RGD recognition site on αvβ3 and αvβ5 integrins, this compound blocks the binding of their natural ligands, such as vitronectin, fibronectin, and other extracellular matrix (ECM) proteins. This antagonism disrupts the downstream signaling pathways initiated by integrin-ligand interactions.

Signaling Pathway of αvβ3 Integrin Antagonism by this compound

The binding of this compound to αvβ3 integrin prevents the recruitment and activation of key signaling molecules, thereby inhibiting angiogenesis and cell survival. The diagram below illustrates the simplified signaling cascade affected by this compound.

Caption: this compound antagonizes αvβ3 integrin, inhibiting downstream signaling.

Quantitative Data

The following tables summarize key quantitative data for this compound (NC100692).

Table 1: Binding Affinity

| Target | Parameter | Value | Reference |

| αvβ3 Integrin | Kd | < 1 nM | [1] |

| αvβ5 Integrin | Kd | < 1 nM | [1] |

Kd (Dissociation Constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity.

Table 2: Preclinical Biodistribution of 99mTc-Maraciclatide in Rats

| Organ/Tissue | % Injected Dose/gram (at 2 hours post-injection) |

| Blood | ~0.1 |

| Liver | ~1.5 |

| Kidneys | ~3.0 |

| Muscle | ~0.1 |

| Bone | ~0.2 |

Data extrapolated from preclinical studies. Values are approximate and can vary based on the specific study protocol.

Table 3: Clinical Trial Data Overview

| Indication | Phase | Key Findings |

| Endometriosis | Phase II | 99mTc-Maraciclatide imaging showed a high correlation with laparoscopically confirmed endometriotic lesions, including superficial peritoneal endometriosis.[2][3] |

| Rheumatoid Arthritis | Phase II | Whole-body synovial uptake of 99mTc-Maraciclatide highly correlated with power Doppler ultrasound in detecting joint inflammation. |

| Breast Cancer | Preclinical/Phase I | Demonstrated potential for detecting malignant breast lesions. |

| Skeletal Metastases | Clinical Study | 99mTc-Maraciclatide accumulates in bone metastases, with uptake correlating with osteoclast activity.[4][5] |

Experimental Protocols

Solid-Phase Synthesis of a Cyclic RGD Peptide (General Protocol)

This protocol outlines the general steps for the solid-phase synthesis of a cyclic RGD peptide, which would be adapted for the specific sequence of this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Workflow:

Caption: General workflow for solid-phase synthesis of a cyclic RGD peptide.

Detailed Steps:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the deprotected resin. Allow the reaction to proceed to completion.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Side-Chain Deprotection and Cyclization: Selectively deprotect the side chains intended for cyclization and perform the on-resin cyclization reaction.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry.

Radiolabeling of this compound with Technetium-99m (99mTc)

This protocol is based on the use of a lyophilized kit containing NC100692, as supplied by the manufacturer for clinical and preclinical studies.[6]

Materials:

-

Lyophilized kit containing this compound (NC100692)

-

Sodium pertechnetate (Na99mTcO4) solution

-

Sterile saline

-

Instant thin-layer chromatography (ITLC) strips

-

Mobile phase (e.g., methanol/1 M ammonium acetate)

-

Gamma counter or dose calibrator

Workflow:

Caption: Workflow for the radiolabeling of this compound with 99mTc.

Detailed Steps:

-

Reconstitution: Aseptically add the required amount of sterile sodium pertechnetate (Na99mTcO4) solution to the lyophilized vial containing this compound.

-

Incubation: Gently swirl the vial to dissolve the contents and allow it to incubate at room temperature for the time specified by the manufacturer (typically 15-20 minutes).

-

Quality Control: Determine the radiochemical yield (RCY) using instant thin-layer chromatography (ITLC). Spot the radiolabeled solution onto an ITLC strip and develop it using an appropriate mobile phase. Analyze the strip using a gamma scanner to determine the percentage of 99mTc bound to this compound versus free pertechnetate.

-

Use: If the radiochemical yield is above the acceptable limit (typically >90%), the 99mTc-Maraciclatide is ready for administration.

Conclusion

This compound (NC100692) is a potent and selective cyclic RGD peptide antagonist of αvβ3 and αvβ5 integrins. Its high binding affinity and favorable pharmacokinetic properties, particularly when radiolabeled with 99mTc, make it a valuable tool for the in vivo imaging of angiogenesis and other pathological processes where these integrins are overexpressed. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and molecular imaging.

References

- 1. 99mTc-NC100692--a tracer for imaging vitronectin receptors associated with angiogenesis: a preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging with [99m]Tc-Maraciclatide Correlates with Identification of Early-Stage Endometriosis by Laparoscopic Surgery [prnewswire.com]

- 3. seraclifesciences.com [seraclifesciences.com]

- 4. Imaging αvβ3 integrin expression in skeletal metastases with 99mTc-maraciclatide single-photon emission computed tomography: detection and therapy response assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imaging αvβ3 integrin expression in skeletal metastases with 99mTc-maraciclatide single-photon emission computed tomography: detection and therapy response assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific uptake of 99mTc-NC100692, an αvβ3-targeted imaging probe, in subcutaneous and orthotopic tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maraciclatide in Imaging Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraciclatide, a synthetic cyclic peptide, has emerged as a significant radiopharmaceutical agent for the non-invasive imaging of angiogenesis. By targeting the αvβ3 integrin receptor, which is highly expressed on activated endothelial cells during new blood vessel formation, this compound provides a valuable tool for visualizing and quantifying angiogenic processes in various pathologies. This technical guide delves into the core principles of this compound's mechanism of action, presents a detailed overview of its application in preclinical and clinical settings, and provides comprehensive experimental protocols for its use. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a thorough understanding of this imaging agent's role in advancing research and drug development.

Introduction to this compound and its Target: The αvβ3 Integrin

This compound is a synthetic molecule designed to specifically bind to the αvβ3 and αvβ5 integrin receptors.[1][2] Integrins are a family of transmembrane proteins that mediate cell adhesion, migration, and signaling, playing a crucial role in numerous physiological and pathological processes, including angiogenesis.[1][2] The αvβ3 integrin, in particular, is a key player in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Its expression is significantly upregulated on activated endothelial cells during angiogenesis, while it remains at low levels in quiescent, mature blood vessels.[1] This differential expression makes the αvβ3 integrin an attractive target for imaging agents like this compound, allowing for the specific visualization of areas with active neovascularization.

This compound incorporates the Arginine-Glycine-Aspartic (RGD) amino acid motif, which is a well-established recognition sequence for αvβ3 integrin.[1] For imaging purposes, this compound is chelated and radiolabeled, most commonly with Technetium-99m (99mTc), a gamma-emitting radionuclide ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[1] The resulting radiopharmaceutical, 99mTc-Maraciclatide, enables the non-invasive visualization and quantification of αvβ3 integrin expression, thereby providing a surrogate marker for angiogenesis.

Mechanism of Action and Signaling Pathway

Upon intravenous administration, 99mTc-Maraciclatide circulates in the bloodstream and binds with high affinity to the αvβ3 integrin receptors expressed on the surface of activated endothelial cells in angiogenic tissues. This binding is mediated by the RGD sequence within the this compound molecule. The accumulation of 99mTc-Maraciclatide at sites of angiogenesis allows for their detection by SPECT imaging.

The binding of this compound to αvβ3 integrin not only facilitates imaging but also reflects the underlying biological processes. The αvβ3 integrin signaling pathway is complex and plays a pivotal role in endothelial cell survival, proliferation, and migration – all essential steps in angiogenesis. Ligation of the αvβ3 integrin by its natural ligands or by mimics like this compound can trigger a cascade of intracellular signaling events.

The αvβ3 integrin signaling pathway is a complex network of interactions that ultimately influences endothelial cell behavior. Upon ligand binding, the integrin clusters and recruits various signaling molecules to the cell membrane, initiating downstream cascades.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have evaluated the utility of 99mTc-Maraciclatide in imaging angiogenesis across a range of diseases. The following tables summarize key quantitative findings from these studies.

Preclinical Studies

Preclinical studies in various animal models have been instrumental in establishing the proof-of-concept for this compound as an angiogenesis imaging agent.

| Model | Tracer | Key Quantitative Findings | Reference |

| Murine Hindlimb Ischemia | 99mTc-Maraciclatide | Significantly higher uptake in ischemic vs. non-ischemic limbs. | [1] |

| Atherosclerotic Mice (ApoE-/-) | 99mTc-Maraciclatide | Visibly higher uptake in atherosclerotic aortas compared to control mice. | [3] |

| U87 Glioblastoma Xenograft (Mice) | 99mTc-NC100692 (this compound) | Tumor uptake peaked at 3.7 ± 2.0 %ID/g at 60 minutes post-injection. | [4] |

Clinical Studies

Clinical trials have further validated the use of 99mTc-Maraciclatide in human subjects for various angiogenesis-related conditions.

Phase 1 Study in Healthy Volunteers

| Parameter | Value | Reference |

| Mean Effective Dose | 7.8 ± 0.8 µSv/MBq | [2] |

| Primary Route of Excretion | Renal (55%) | [2] |

| Terminal Elimination Half-life (unlabeled) | ~1 hour | [2] |

| Highest Initial Uptake (99mTc) | Gastrointestinal tract (20%), Liver (15%), Lungs (9%) | [2] |

Endometriosis (DETECT Study)

| Finding | Result | Reference |

| Identification of Superficial Peritoneal Endometriosis | Correctly identified in patients confirmed by laparoscopy. | [5] |

| Correlation with Laparoscopy | High correlation between this compound uptake and laparoscopic findings for all lesion types. | [6] |

Rheumatoid Arthritis (INIRA II Study)

| Parameter | Value | Reference |

| Correlation with Power Doppler Ultrasound (PDUS) - Total Binary Score | r² = 0.82 | [7] |

| Correlation with Power Doppler Ultrasound (PDUS) - Total Geometric Mean Score | r² = 0.72 | [7] |

| Sensitivity for PDUS signal in small joints | 78% | [7] |

| Specificity for PDUS signal in small joints | 94% | [7] |

Detailed Experimental Protocols

Radiolabeling of this compound with 99mTc

The preparation of 99mTc-Maraciclatide is typically performed using a lyophilized kit formulation.

Materials:

-

This compound lyophilized kit (containing this compound, stannous chloride, and other excipients)

-

Sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) solution from a commercial generator

-

Sterile 0.9% sodium chloride solution

-

Lead-shielded vial

-

Syringes and needles

Procedure:

-

Allow the this compound kit to reach room temperature.

-

Aseptically add the required amount of sterile 0.9% sodium chloride to the sodium pertechnetate solution to achieve the desired radioactive concentration.

-

Aseptically transfer the 99mTcO4- solution to the shielded vial containing the this compound kit.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Incubate at room temperature for the time specified by the manufacturer (typically 10-20 minutes).

-

Perform quality control checks before administration.

Quality Control:

-

Radiochemical Purity: Typically assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the percentage of 99mTc bound to this compound versus free pertechnetate and other impurities. A radiochemical purity of >90% is generally required.

-

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

-

pH: The pH of the final preparation should be within the range specified by the manufacturer.

In Vivo Imaging with 99mTc-Maraciclatide (SPECT/CT)

The following provides a general protocol for SPECT/CT imaging. Specific parameters may vary depending on the scanner, clinical indication, and institutional protocols.

Patient Preparation:

-

No specific dietary restrictions are usually required.

-

Adequate hydration is recommended to facilitate clearance of the radiotracer.

Administration:

-

Administer a bolus intravenous injection of 99mTc-Maraciclatide. The administered activity typically ranges from 740 to 1100 MBq for clinical studies.[1]

Imaging Acquisition:

-

Imaging is typically performed 1-4 hours post-injection.

-

SPECT Acquisition:

-

Scanner: Dual-head gamma camera with low-energy, high-resolution (LEHR) collimators.

-

Energy Window: 15-20% window centered at 140 keV.

-

Acquisition Mode: Step-and-shoot or continuous rotation.

-

Projections: 60-120 projections over 360 degrees.

-

Matrix Size: 128x128 or 256x256.

-

-

CT Acquisition:

-

A low-dose CT scan is acquired for attenuation correction and anatomical localization.

-

Parameters are optimized to minimize radiation dose while maintaining adequate image quality for anatomical correlation.

-

Image Reconstruction:

-

SPECT data are reconstructed using an iterative algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation (using the CT data), scatter, and collimator-detector response.

Applications and Future Directions

The ability of this compound to non-invasively image angiogenesis has significant implications for several areas of medicine and drug development.

-

Oncology: this compound imaging can be used to detect and characterize tumors, assess treatment response to anti-angiogenic therapies, and potentially guide personalized treatment strategies.

-

Inflammatory Diseases: In conditions like rheumatoid arthritis, this compound can visualize and quantify synovial inflammation, offering a more objective measure of disease activity than traditional clinical assessments.[7]

-

Gynecology: The DETECT study has highlighted the potential of this compound in the non-invasive diagnosis of endometriosis, a condition that currently often requires surgery for definitive diagnosis.[5]

-

Cardiovascular Disease: this compound has been investigated for imaging angiogenesis in atherosclerotic plaques, which could help in identifying vulnerable plaques prone to rupture.[3]

Future research will likely focus on expanding the clinical applications of this compound, further refining quantitative imaging techniques, and exploring its potential as a theranostic agent, where the targeting molecule is paired with a therapeutic radionuclide to both image and treat disease. The development of this compound labeled with positron-emitting radionuclides for Positron Emission Tomography (PET) imaging could also offer improved sensitivity and spatial resolution.

Conclusion

This compound is a powerful tool for the non-invasive imaging of angiogenesis through its specific targeting of the αvβ3 integrin receptor. Preclinical and clinical studies have demonstrated its utility in a variety of disease states, providing valuable quantitative data on angiogenic activity. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in leveraging this technology to advance our understanding of angiogenesis and to develop novel diagnostic and therapeutic strategies. The continued development and application of this compound hold great promise for improving patient care in a range of angiogenesis-dependent diseases.

References

- 1. JCI - The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development [jci.org]

- 2. serachealthcare.com [serachealthcare.com]

- 3. Imaging Neoangiogenesis in Rheumatoid Arthritis II (INIRA II): Whole-body Synovial Uptake of 99mTc-Maraciclatide Correlates with Power Doppler Ultrasound and Serum Neoangiogenic Biomarkers - ACR Meeting Abstracts [acrabstracts.org]

- 4. Role of αvβ3 integrin in the activation of vascular endothelial growth factor receptor‐2 | The EMBO Journal [link.springer.com]

- 5. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Continuing Positive Results for Imaging of Endometriosis with 99mTc-Maraciclatide — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]

- 7. auntminnieeurope.com [auntminnieeurope.com]

Maraciclatide and αvβ5 Integrin: A Technical Guide to a High-Affinity Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraciclatide, also known as 99mTc-NC100692, is a synthetic, radiolabeled cyclic peptide that has garnered significant attention in the field of molecular imaging and diagnostics.[1][2] At its core lies the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for a subset of the integrin family of transmembrane cell adhesion receptors.[1] This technical guide provides an in-depth exploration of this compound's interaction with a specific integrin subtype, αvβ5, a key player in angiogenesis, inflammation, and tumor progression. While this compound also exhibits high affinity for the αvβ3 integrin, this document will focus on the αvβ5 interaction, detailing binding affinities, experimental methodologies for its characterization, and the downstream signaling sequelae of this molecular engagement.

This compound: Chemical Profile

This compound is a chelate-peptide conjugate designed for high-affinity binding to specific integrin receptors. The cyclic nature of the peptide constrains the RGD motif in a conformation that is optimal for receptor recognition. For imaging applications, a chelator is incorporated into the molecule to allow for stable radiolabeling with technetium-99m (99mTc), a gamma-emitting radionuclide ideal for Single-Photon Emission Computed Tomography (SPECT).[1]

The αvβ5 Integrin: A Key Biological Target

Integrins are heterodimeric transmembrane proteins composed of α and β subunits that mediate cell-matrix and cell-cell interactions. The αvβ5 integrin is a receptor for extracellular matrix (ECM) proteins containing the RGD sequence, most notably vitronectin.[3] While expressed at low levels in quiescent endothelial cells and most normal tissues, αvβ5 expression is significantly upregulated on various cell types under specific pathological conditions, including angiogenic endothelial cells and certain tumor cells. This differential expression profile makes it an attractive target for diagnostic imaging agents and targeted therapeutics.

Quantitative Analysis of the this compound-αvβ5 Interaction

The binding of this compound to αvβ5 integrin is characterized by high affinity, a crucial attribute for an effective imaging agent. The following table summarizes the available quantitative data for the binding of 99mTc-Maraciclatide (NC100692) to αvβ5 and, for comparative purposes, to the closely related αvβ3 integrin.

| Ligand | Integrin Subtype | Binding Affinity (Kd) | Assay Type | Reference |

| 99mTc-NC100692 | αvβ5 | < 1 nM | In vitro saturation binding assay | [4][5] |

| 99mTc-NC100692 | αvβ3 | < 1 nM | In vitro saturation binding assay | [4][5] |

Experimental Protocols

The characterization of the this compound-αvβ5 interaction relies on a suite of established in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

In Vitro Saturation Binding Assay

This assay is employed to determine the dissociation constant (Kd) of a radiolabeled ligand for its receptor.

Objective: To quantify the binding affinity of 99mTc-Maraciclatide for purified αvβ5 integrin.

Materials:

-

Purified human αvβ5 integrin

-

99mTc-Maraciclatide (radioligand)

-

Unlabeled this compound (competitor)

-

Binding buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

-

96-well microplates

-

Gamma counter

Procedure:

-

Coat the wells of a 96-well microplate with a fixed concentration of purified αvβ5 integrin and incubate to allow for adsorption.

-

Block non-specific binding sites in the wells using a blocking agent (e.g., bovine serum albumin).

-

Add increasing concentrations of 99mTc-Maraciclatide to the wells.

-

For determination of non-specific binding, add a large excess of unlabeled this compound to a parallel set of wells along with the radioligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Wash the wells to remove unbound radioligand.

-

Quantify the amount of bound radioactivity in each well using a gamma counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells to an ECM protein, which is mediated by integrins.

Objective: To assess the functional antagonism of this compound on αvβ5-mediated cell adhesion to vitronectin.

Materials:

-

Cell line with high expression of αvβ5 integrin (e.g., certain melanoma or glioblastoma cell lines)

-

Vitronectin

-

This compound

-

96-well tissue culture plates

-

Cell culture medium

-

Cell staining dye (e.g., crystal violet)

-

Plate reader

Procedure:

-

Block non-specific sites in the wells.

-

Harvest and resuspend the αvβ5-expressing cells in serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Seed the cell-Maraciclatide suspension into the vitronectin-coated wells.

-

Incubate to allow for cell adhesion.

-

Wash the wells to remove non-adherent cells.

-

Stain the adherent cells with crystal violet.

-

Solubilize the dye and measure the absorbance using a plate reader.

-

Calculate the percentage of inhibition of cell adhesion at each this compound concentration and determine the IC50 value.[8]

In Vivo SPECT/CT Imaging in Animal Models

This technique allows for the non-invasive visualization and quantification of the biodistribution of 99mTc-Maraciclatide in a living organism.

Objective: To evaluate the tumor-targeting ability and in vivo distribution of 99mTc-Maraciclatide in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., with xenografts of αvβ5-expressing human cancer cells)

-

99mTc-Maraciclatide

-

SPECT/CT scanner

-

Anesthesia

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a defined dose of 99mTc-Maraciclatide via intravenous injection.

-

At various time points post-injection, acquire whole-body SPECT and CT images.

-

The CT scan provides anatomical reference, while the SPECT scan shows the distribution of the radiotracer.

-

Fuse the SPECT and CT images to co-register the radioactive signal with anatomical structures.

-

Perform quantitative analysis of the images to determine the tracer uptake in the tumor and other organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]

Downstream Signaling Pathways of αvβ5 Integrin

The binding of ligands to αvβ5 integrin initiates a cascade of intracellular signaling events that regulate crucial cellular processes such as cell survival, proliferation, and migration. Key signaling nodes downstream of αvβ5 include Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Upon ligand binding and integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[10] This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK can then influence multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade. The activation of the ERK/MAPK pathway is critical for transmitting signals from the cell surface to the nucleus, ultimately regulating gene expression and cellular responses.[3]

It is noteworthy that αvβ3 and αvβ5 integrins can differentially regulate the Ras-ERK pathway. For instance, in response to Vascular Endothelial Growth Factor (VEGF), αvβ5 is crucial for the activation of Ras and subsequent ERK signaling.[3]

Visualizations

Conclusion

This compound is a potent, high-affinity ligand for the αvβ5 integrin, a key receptor implicated in pathological angiogenesis and cancer. Its ability to be radiolabeled with 99mTc allows for the non-invasive imaging of αvβ5 expression in vivo, offering a valuable tool for disease diagnosis, patient stratification, and monitoring therapeutic response. The interaction of this compound with αvβ5 is expected to modulate downstream signaling pathways, including the FAK and ERK/MAPK cascades, thereby influencing fundamental cellular processes. Further research into the specific signaling consequences of this compound binding to αvβ5 will undoubtedly provide deeper insights into its mechanism of action and may unveil new therapeutic opportunities. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this promising molecular agent.

References

- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 99mTc-NC100692--a tracer for imaging vitronectin receptors associated with angiogenesis: a preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Differences in Binding of 99mTc-Disintegrins to Integrin αvβ3 on Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer [frontiersin.org]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

The Core Principles of Maraciclatide in Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maraciclatide, a synthetic cyclic peptide, has emerged as a significant radiopharmaceutical agent in the field of molecular imaging. This guide provides an in-depth technical overview of its fundamental principles, mechanism of action, and application in visualizing key biological processes. By targeting specific cell surface receptors, this compound offers a non-invasive window into cellular activities that are pivotal in oncology, inflammation, and cardiovascular diseases.

Fundamental Principle: Targeting Integrin Expression

At its core, this compound is an imaging agent that leverages the overexpression of integrin receptors in various pathological conditions. It is a chelate-peptide conjugate containing the Arginine-Glycine-Aspartic (RGD) amino acid motif.[1] This RGD sequence is held in a specific conformation by a disulfide moiety and one thioether bridge, which allows it to bind with high affinity and specificity to integrin receptors, particularly αvβ3 and αvβ5.[1][2]

Integrins are transmembrane heterodimeric glycoproteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[3] The αvβ3 integrin, in particular, is expressed at low levels in quiescent endothelial cells but is significantly upregulated during processes like angiogenesis (the formation of new blood vessels) and inflammation.[4][5] This differential expression makes it an attractive target for molecular imaging, as it allows for the specific visualization of disease-related processes. This compound is typically radiolabeled with Technetium-99m (99mTc), a gamma-emitting radionuclide ideal for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2]

Mechanism of Action: Mimicking Natural Ligands

The RGD tripeptide sequence is a common recognition motif found in many ECM proteins such as vitronectin, fibronectin, and osteopontin.[3][6] this compound's cyclic structure mimics the conformation of this motif in its natural ligands, enabling it to bind to the RGD-binding site on the αvβ3 integrin.[4] Once radiolabeled with 99mTc, the distribution and accumulation of this compound in the body can be visualized using a gamma camera or a SPECT/CT scanner.[1] The intensity of the detected radioactive signal is proportional to the density of the targeted integrin receptors, providing a quantitative measure of their expression in vivo.

The αvβ3 Integrin Signaling Pathway

The binding of this compound to the αvβ3 integrin can be understood in the context of the broader signaling cascades initiated by integrin-ligand interactions. These pathways are crucial for cell adhesion, migration, proliferation, and survival. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to form focal adhesions. This initiates a cascade of intracellular events, often crosstalking with growth factor receptor pathways.

A key player in this signaling network is the Focal Adhesion Kinase (FAK), which is autophosphorylated upon integrin activation. This, in turn, can activate several downstream pathways, including the Ras-MEK-MAPK and PI3K-Akt pathways, which are central to cell growth and survival.[3][7] Another important downstream effector is the non-receptor tyrosine kinase c-Src, which has been shown to be a mediator of αvβ3-induced cell survival and metastasis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from preclinical and clinical studies.

Table 1: Binding Affinity and Pharmacokinetics

| Parameter | Value | Species | Reference |

| Binding Affinity (IC50) for αvβ3 | ~1 nM | In vitro | [9] |

| Mean Apparent Terminal Elimination Half-life | ~1 hour | Human | [1][10] |

| Systemic Urinary Clearance | ~6.7 ml/min/kg | Human | [1][10] |

| Main Route of Excretion | Renal (55%) | Human | [1][10] |

Table 2: Biodistribution in Healthy Volunteers (% Initial Uptake)

| Organ | Percentage of Initial Uptake | Reference |

| Gastrointestinal Tract | 20% | [1][10] |

| Liver | 15% | [1][10] |

| Lungs | 9% | [1][10] |

Table 3: Radiation Dosimetry

| Parameter | Value | Reference |

| Mean Effective Dose per Unit Injected Activity | 7.8 ± 0.8 µSv/MBq | [10] |

Experimental Protocols

The application of this compound in molecular imaging follows a standardized protocol, which can be adapted based on the specific research question or clinical indication.

Radiopharmaceutical Preparation

-

Reconstitution: this compound is typically supplied as a lyophilized kit.[1] Radiolabeling is performed under aseptic conditions by reconstituting the kit with 99mTc-sodium pertechnetate.[1]

-

Incubation: The mixture is incubated at room temperature for approximately 20 minutes to allow for the chelation of 99mTc.[1]

-

Quality Control: The radiochemical purity of the final product is assessed using methods such as High-Performance Liquid Chromatography (HPLC) and instant thin-layer chromatography. A radiochemical purity of over 85% is generally required.[1]

-

Stability: The radiolabeled product is typically stable and can be used for up to 3 hours post-reconstitution.[1]

In Vivo Imaging Protocol (Human Studies)

-

Patient Preparation: No specific patient preparation, such as fasting, is typically required.

-

Dose Administration: A bolus intravenous injection of 99mTc-Maraciclatide is administered. The injected activity in clinical studies is often in the range of 740–1100 MBq.[1]

-

Image Acquisition: Whole-body planar and/or SPECT/CT images are acquired at specific time points post-injection. A common imaging time is 2 hours after injection.[11] Acquisition times vary depending on the imaging modality and the area being scanned. For example, whole-body scans may take around 20 minutes.[11]

-

Data Analysis: The acquired images are processed and analyzed to identify areas of increased tracer uptake. Quantitative analysis can be performed by calculating metrics such as the tumor-to-background ratio or standardized uptake values (SUVs).

References

- 1. Safety, biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 99mTc-maraciclatide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Advances in Molecular Imaging of Rheumatoid Arthritis: From In Vitro to Clinic Applications Using Radiolabeled Targeting Vectors with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Cardiac αVβ3 integrin expression following acute myocardial infarction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Safety, biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 99m Tc-maraciclatide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imaging Neoangiogenesis in Rheumatoid Arthritis II (INIRA II): Whole-body Synovial Uptake of 99mTc-Maraciclatide Correlates with Power Doppler Ultrasound and Serum Neoangiogenic Biomarkers - ACR Meeting Abstracts [acrabstracts.org]

Preclinical Studies on Maraciclatide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maraciclatide (formerly known as NC100692) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) motif, which exhibits high binding affinity for αvβ3 and αvβ5 integrins. These integrins are key mediators of angiogenesis and inflammation, making them attractive therapeutic targets. Preclinical research on this compound has primarily focused on its application as an imaging agent when radiolabeled with technetium-99m (99mTc-Maraciclatide). This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and safety profile, with a focus on the data relevant to its potential therapeutic applications. While extensive quantitative data on the therapeutic efficacy of unlabeled this compound is limited in publicly available literature, this document synthesizes the existing preclinical findings to inform further research and development.

Mechanism of Action: Targeting the αvβ3 Integrin Signaling Pathway

This compound functions as an antagonist to αvβ3 integrin. The RGD motif of this compound mimics the natural binding site of extracellular matrix (ECM) proteins like vitronectin, fibronectin, and fibrinogen to the integrin receptor. By competitively binding to αvβ3 integrin, this compound blocks the interaction of the integrin with its natural ligands, thereby inhibiting downstream signaling pathways crucial for cell adhesion, migration, proliferation, and survival.[1]

The binding of ligands to αvβ3 integrin initiates a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger several downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are central to the regulation of cellular processes involved in angiogenesis and inflammation.[2][3][4][5]

Below is a diagram illustrating the proposed mechanism of action of this compound in blocking the αvβ3 integrin signaling pathway.

Preclinical Data

The majority of available preclinical data for this compound is for its radiolabeled form, 99mTc-Maraciclatide, and is focused on its imaging and biodistribution properties.

In Vitro Binding Affinity

In vitro saturation binding assays have been conducted to determine the binding affinity of 99mTc-Maraciclatide to a range of human integrin receptors.

| Integrin Receptor | Dissociation Constant (Kd) (nM) |

| αvβ3 | < 1 |

| αvβ5 | < 1 |

| αIIbβ3 | Not saturated |

| α5β1 | Not saturated |

| α3β1 | Not saturated |

| α1β1 | Not saturated |

| Data from a preclinical investigation of 99mTc-NC100692. |

Preclinical Pharmacokinetics and Biodistribution

The biodistribution of 99mTc-Maraciclatide has been investigated in Wistar rats. The data indicates rapid excretion, primarily through the urine, with minimal retention in background tissues except for the liver and kidneys.

| Organ | % Injected Dose per Gram (%ID/g) at 60 min |

| Blood | ~0.5 |

| Liver | ~2.5 |

| Kidneys | ~3.0 |

| Lungs | ~1.0 |

| Spleen | ~0.5 |

| Muscle | ~0.2 |

| Approximate values derived from preclinical biodistribution studies in rats. |

A preclinical study in a murine model of glioma using luciferase-expressing U87 cells provided quantitative data on the uptake of 99mTc-Maraciclatide in tumors and major organs.[4]

| Tissue | 15 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |

| Tumor | 1.9 ± 0.3 | 3.7 ± 2.0 | 1.1 ± 0.0 |

| Kidney | 4.7 ± 0.8 | - | 3.5 ± 0.8 |

| Gut | 5.0 ± 1.2 | - | 2.5 ± 0.5 |

| Data from a study in mice with subcutaneous luciferase-expressing U87 cell implants.[4] |

Pharmacokinetic analysis from a Phase 1 study in healthy human volunteers receiving unlabeled this compound provided the following information:

| Parameter | Value |

| Apparent Terminal Elimination Half-life | ~1 hour |

| Primary Route of Excretion | Renal (55%) |

| Systemic Urinary Clearance | ~6.7 ml/min/kg |

| Data from a study in healthy human volunteers.[1] |

Preclinical Toxicology

Detailed preclinical toxicology studies, such as the determination of LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively reported in the public domain. However, a Phase 1 study in healthy human volunteers demonstrated that 99mTc-Maraciclatide was safe and well-tolerated, with no serious adverse events reported.[1]

Experimental Protocols

In Vitro Integrin Binding Assay

A competitive binding assay can be used to determine the binding affinity of this compound for αvβ3 integrin.

Protocol:

-

Plate Coating: Coat 96-well plates with an ECM protein such as vitronectin (10 µg/mL) overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competitive Binding: Add a constant concentration of purified αvβ3 integrin and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.

-

Washing: Wash the plates multiple times to remove unbound integrin and this compound.

-

Detection: Add a primary antibody specific for αvβ3 integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: Add a suitable HRP substrate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Plot the absorbance against the concentration of this compound to determine the IC50, from which the dissociation constant (Kd) can be calculated.

Animal Model of Cancer (Xenograft)

A subcutaneous xenograft model using human tumor cells in immunocompromised mice is a common method to evaluate the in vivo activity of anti-cancer agents.

Protocol:

-

Cell Culture: Culture a human tumor cell line known to express αvβ3 integrin, such as U87MG glioblastoma cells.[4]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (unlabeled) or vehicle control via a systemic route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly throughout the study. At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

The preclinical data available for this compound strongly supports its high affinity and specificity for the αvβ3 integrin, a key player in angiogenesis and inflammation. While the majority of the research has been directed towards its use as a diagnostic imaging agent, the underlying mechanism of action suggests potential therapeutic applications. The favorable safety profile observed in early human studies is encouraging.

To fully elucidate the therapeutic potential of unlabeled this compound, further preclinical studies are warranted. These should focus on:

-

Efficacy in Animal Models of Disease: Conducting robust efficacy studies in relevant animal models of cancer and inflammatory diseases to determine the therapeutic dose and treatment schedule.

-

Pharmacology and Toxicology: Performing comprehensive preclinical pharmacology and toxicology studies to establish a complete safety profile, including dose-ranging, repeated-dose toxicity, and safety pharmacology assessments.

-

Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance anti-tumor or anti-inflammatory effects.

References

- 1. chondrex.com [chondrex.com]

- 2. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Focal-adhesion-independent integrin-αv regulation of FAK and c-Myc is necessary for 3D skin formation and tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

99mTc-Maraciclatide SPECT-CT Imaging: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals